CID 71382394 CID 71382394
Brand Name: Vulcanchem
CAS No.:
VCID: VC19425893
InChI: InChI=1S/C15H24As/c1-13(2)16-12-8-4-5-10-15-11-7-6-9-14(15)3/h6-7,9,11,13H,4-5,8,10,12H2,1-3H3
SMILES:
Molecular Formula: C15H24As
Molecular Weight: 279.27 g/mol

CID 71382394

CAS No.:

Cat. No.: VC19425893

Molecular Formula: C15H24As

Molecular Weight: 279.27 g/mol

* For research use only. Not for human or veterinary use.

CID 71382394 -

Specification

Molecular Formula C15H24As
Molecular Weight 279.27 g/mol
Standard InChI InChI=1S/C15H24As/c1-13(2)16-12-8-4-5-10-15-11-7-6-9-14(15)3/h6-7,9,11,13H,4-5,8,10,12H2,1-3H3
Standard InChI Key JLFUVURNFYHYFV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CCCCC[As]C(C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Connectivity

CID 71382814 has the systematic IUPAC name 4-[2-(8-hydroxy-1-oxo-3,6-disulfonaphthalen-2-ylidene)hydrazinyl]-3-sulfobenzoic acid, reflecting its naphthalene and benzoic acid core subunits . The molecule integrates:

  • Three sulfonic acid groups (SO3H-\text{SO}_3\text{H}) at positions 3, 6 (naphthalene ring), and 3' (benzoic acid ring).

  • A hydrazinylidene bridge (N=N-\text{N}=\text{N}-) linking the naphthalene and benzoic acid moieties.

  • A carboxylic acid group (COOH-\text{COOH}) at position 4' on the benzoic acid ring.

The structural complexity arises from conjugated π-systems and hydrogen-bonding donors/acceptors, contributing to its high topological polar surface area.

Spectral and Computational Data

Key computed properties include:

PropertyValue
Molecular Weight548.5 g/mol
Hydrogen Bond Donors6
Hydrogen Bond Acceptors15
Rotatable Bonds6
Exact Mass547.95015196 g/mol
Topological Polar Surface287 Ų

These metrics, derived from PubChem’s computational algorithms, highlight the compound’s potential for intermolecular interactions, particularly in aqueous systems .

Synthesis and Reactivity

Reactivity Profiles

  • Acid-Base Behavior: The three sulfonic acid groups (pKa6\text{p}K_a \approx -6) and carboxylic acid (pKa4.2\text{p}K_a \approx 4.2) confer strong acidity, making the compound highly water-soluble in its deprotonated form.

  • Electrophilic Substitution: The electron-deficient naphthalene ring may undergo nitration or halogenation at positions ortho/para to sulfonic acid groups.

  • Redox Sensitivity: The hydrazinylidene bridge is susceptible to reduction, potentially yielding primary amines under catalytic hydrogenation .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: Predicted to exceed 10g/L10 \, \text{g/L} at pH > 5 due to ionization of sulfonic and carboxylic acid groups.

  • Lipophilicity: The XLogP3-AA\text{XLogP3-AA} of 0.4 indicates moderate partitioning into lipid membranes, though this is offset by its high polarity .

Thermal and Photolytic Stability

No experimental stability data are available, but analogous sulfonated aromatics decompose above 300C300^\circ\text{C}, releasing sulfur oxides. Photolytic degradation via C–S bond cleavage is plausible under UV exposure.

Recent Research and Knowledge Gaps

Emerging Studies

  • Computational Modeling: Molecular docking simulations could explore interactions with biological targets like ion channels or kinases.

  • Synthetic Optimization: Developing milder sulfonation methods to improve yield and purity.

Unaddressed Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.

  • Ecotoxicity: No data on bioaccumulation or effects on aquatic organisms.

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